molecular formula C16H9N3O6 B11222427 (4Z)-4-(4-nitrobenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-(4-nitrobenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11222427
M. Wt: 339.26 g/mol
InChI Key: SLPPNCGHYXEXFY-LCYFTJDESA-N
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Description

(4Z)-4-(4-nitrobenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a nitrobenzylidene group and a nitrophenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(4-nitrobenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of 4-nitrobenzaldehyde with 2-nitroacetophenone in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(4-nitrobenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

(4Z)-4-(4-nitrobenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (4Z)-4-(4-nitrobenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro groups and the oxazole ring are likely involved in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-(4-nitrobenzylidene)-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one: Similar structure with a chlorophenyl group instead of a nitrophenyl group.

    (4Z)-4-(4-nitrobenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one: Similar structure with a methylphenyl group instead of a nitrophenyl group.

    (4Z)-4-(4-nitrobenzylidene)-2-(2-hydroxyphenyl)-1,3-oxazol-5(4H)-one: Similar structure with a hydroxyphenyl group instead of a nitrophenyl group.

Uniqueness

(4Z)-4-(4-nitrobenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one is unique due to the presence of both nitrobenzylidene and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H9N3O6

Molecular Weight

339.26 g/mol

IUPAC Name

(4Z)-2-(2-nitrophenyl)-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C16H9N3O6/c20-16-13(9-10-5-7-11(8-6-10)18(21)22)17-15(25-16)12-3-1-2-4-14(12)19(23)24/h1-9H/b13-9-

InChI Key

SLPPNCGHYXEXFY-LCYFTJDESA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=N/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2)[N+](=O)[O-]

Origin of Product

United States

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